2-(2,5-dimethylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
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Description
The compound “2-(2,5-dimethylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide” is an organic compound containing a morpholine ring and an acetamide group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds. The acetamide group is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the acetamide group. The morpholine ring could be formed through a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine ring, the acetamide group, and the aromatic ring with two methyl substituents .Chemical Reactions Analysis
In general, amides (like the acetamide group in this compound) can undergo hydrolysis in the presence of acids or bases to form carboxylic acids and amines . The morpholine ring is relatively stable but can participate in electrophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the acetamide), the aromatic ring, and the morpholine ring .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-7-8-18(2)21(13-17)14-22(25)23-15-19-5-3-4-6-20(19)16-24-9-11-26-12-10-24/h3-8,13H,9-12,14-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXZYUOTXWIUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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